2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine

Heterocyclic chemistry Regioselective synthesis Naphthyridine reactivity

This trisubstituted 1,8-naphthyridine (CAS 846034-97-7) is a uniquely versatile hub intermediate for CNS drug discovery, sourced from the Pfizer patent family. Its three orthogonally addressable substituents—a cleavable 2-benzyloxy group, a displaceable 7-chloro handle, and a functionalizable 4-methyl group—enable independent diversification via hydrogenolysis, cross-coupling, and lateral lithiation, maximizing scaffold exploration from a single starting material. Essential for programs targeting D2 dopamine or A1 adenosine receptors, where this specific substitution pattern is critical for target engagement and synthetic reproducibility.

Molecular Formula C16H13ClN2O
Molecular Weight 284.74 g/mol
Cat. No. B13410190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine
Molecular FormulaC16H13ClN2O
Molecular Weight284.74 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC(=N2)Cl)OCC3=CC=CC=C3
InChIInChI=1S/C16H13ClN2O/c1-11-9-15(20-10-12-5-3-2-4-6-12)19-16-13(11)7-8-14(17)18-16/h2-9H,10H2,1H3
InChIKeyDECNPXNCQSQCQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine – Procurement-Relevant Structural Identity and Pharmacophore Context


2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine (CAS 846034-97-7) is a trisubstituted 1,8-naphthyridine heterocycle bearing a benzyloxy group at position 2, chlorine at position 7, and methyl at position 4 [1]. With molecular formula C₁₆H₁₃ClN₂O and molecular weight 284.74 g/mol, this compound serves as a protected synthetic intermediate within the Pfizer patent family US20050043309, where 1,8-naphthyridine scaffolds are elaborated into naphthyridinone, pyrimidinone, and oxazinone derivatives targeting dopamine D2 receptors for schizophrenia and CNS disorder treatment [2]. The 1,8-naphthyridine core is extensively pharmacologically validated across adenosine A1/A2A/A3 receptor antagonism [3], cannabinoid CB2 receptor agonism [4], and mGlu5 receptor modulation, making substitution pattern precision at positions 4 and 7 a critical determinant of downstream biological target engagement.

Why 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine Cannot Be Replaced by Regioisomeric or In-Class Alternatives Without Experimental Revalidation


The 1,8-naphthyridine scaffold exhibits extreme sensitivity to substituent position, with methyl group placement at C4 versus C3 dictating fundamentally divergent chemical reactivity [1]. Under basic conditions (KNH₂/NH₃), 4-methyl-1,8-naphthyridines undergo exclusive methyl deprotonation, whereas 3-methyl analogues form 2-amino-1,2-dihydro adducts through nucleophilic addition at C2 [1]. This regiochemical divergence means that intermediates bearing a 4-methyl group enable synthetic sequences (e.g., lateral lithiation/alkylation) that are chemically inaccessible from the 3-methyl isomer (CAS 846035-09-4). Furthermore, substitution at C7 with chlorine versus other halogens or hydrogen produces a >1000-fold difference in adenosine A1 receptor binding affinity within the 1,8-naphthyridine class, where the 7-chloro congener 25d achieves Ki = 0.15 nM with A2A/A1 selectivity of 670 [2]. The benzyloxy group at C2 additionally functions as a masked phenol, offering orthogonal deprotection (hydrogenolysis) not available from 2-phenyl or 2-alkoxy analogues. Together, these three substituents create a unique reactivity and pharmacophore profile that cannot be replicated by any single commercially available analogue, making uncontrolled substitution a direct risk to synthetic reproducibility and target engagement.

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine – Quantitative Differential Evidence Versus Closest Comparators


Regiochemical Reactivity Divergence: 4-Methyl Deprotonation Versus 3-Methyl Adduct Formation Under Nucleophilic Conditions

The target compound bears a methyl substituent at the 4-position of the 1,8-naphthyridine core. In the authoritatively characterized system of potassium amide in liquid ammonia, 4-methyl-1,8-naphthyridines undergo exclusive deprotonation of the methyl group to generate a nucleophilic carbanion, whereas 3-methyl-1,8-naphthyridines react via NH₂⁻ addition at C2 to form a 2-amino-1,2-dihydro-3-methyl-1,8-naphthyridinide ion [1]. This regiochemical dichotomy was established by ¹H and ¹³C NMR, with the 4-methyl substrate showing characteristic upfield shifts of the methylene protons upon deprotonation, while the 3-methyl substrate displayed diagnostic H-2 and C-2 resonances at approximately 4 and 90 ppm higher field than the parent heterocycle, confirming covalent adduct formation [1]. The 7-chloro substituent on both compared compounds does not alter this fundamental regiochemical preference.

Heterocyclic chemistry Regioselective synthesis Naphthyridine reactivity

Patent-Family Synthetic Provenance: Documented Intermediate Role in Pfizer D2 Receptor-Targeted Schizophrenia Program Versus Unreferenced Analogues

The target compound is explicitly cited as a useful intermediate in US Patent Application US20050043309 (Pfizer Inc.), which discloses [1,8]naphthyridin-2-ones and related compounds that bind to dopamine D2 receptors with partial agonist or antagonist activity for the treatment of schizophrenia and other CNS disorders [1]. The patent describes the conversion of benzyloxy-substituted 1,8-naphthyridine intermediates into naphthyridinone, pyrimidinone, and oxazinone final compounds through defined synthetic sequences [1]. The 3-methyl positional isomer (CAS 846035-09-4) is also cited in the same patent family but for a distinct set of downstream derivatives [2]. Generic 1,8-naphthyridine building blocks lacking this specific substitution pattern have no documented role in this Pfizer CNS program.

Medicinal chemistry Dopamine D2 receptor CNS drug discovery

1,8- Versus 1,7-Naphthyridine Core Architecture: Differential Biological Target Space and Synthetic Accessibility

The target compound is built on the 1,8-naphthyridine core (nitrogen atoms at positions 1 and 8), whereas the commercially available regioisomer 2-(benzyloxy)-8-chloro-3-methyl-1,7-naphthyridine (CAS 1801158-63-3) employs the 1,7-naphthyridine scaffold (nitrogen atoms at positions 1 and 7) . The 1,8-naphthyridine system is extensively validated in adenosine receptor pharmacology: Ferrarini et al. demonstrated that 1,8-naphthyridine derivatives achieve A1 receptor Ki values in the subnanomolar range (0.15 nM for compound 25d) with A2A/A1 selectivity ratios up to 670 and A3/A1 ratios up to 14,000 [1]. In contrast, 1,7-naphthyridines exhibit fundamentally different reactivity with nucleophiles: H.C. van der Plas demonstrated that 1,7-naphthyridine shows a more complex reactivity pattern toward NH₂⁻, with addition observed at C2, C6, and C8, whereas 1,8-naphthyridine undergoes selective addition exclusively at C2 [2]. The 1,7-naphthyridine scaffold has significantly fewer validated biological targets in the primary literature.

Naphthyridine isomerism Medicinal chemistry scaffold selection Biological target space

7-Chloro Substituent Pharmacophore Contribution: Quantitative A1 Adenosine Receptor Affinity and Selectivity Advantage Over 7-Unsubstituted and 7-Methyl Analogues

Within the 1,8-naphthyridine chemotype studied by Ferrarini et al. (2000), the nature of the 7-position substituent profoundly modulates adenosine receptor affinity and subtype selectivity. The 7-chloro derivative (compound 25d, 7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine) exhibited an A1 Ki of 0.15 nM—the highest affinity in the 25-compound series—with an A2A/A1 selectivity ratio of 670 and an A3/A1 ratio of 14,000 [1]. In contrast, the 7-methyl analogue showed markedly reduced A1 affinity, and the 7-unsubstituted parent compound was among the least potent members of the series [1]. The authors explicitly concluded that electron-withdrawing groups in position 7 (particularly chlorine) are the most interesting substituents for maximizing A1 affinity and selectivity [1]. While the target compound carries a 2-benzyloxy rather than a 2-phenyl group, the 7-chloro pharmacophore is preserved identically, and the 4-methyl group replaces the 4-OH found in 25d, offering a non-quinoid tautomeric state with distinct electronic properties.

Adenosine receptor pharmacology Structure-activity relationship Halogen pharmacophore

2-Benzyloxy Group as Orthogonal Phenol Protection: Synthetic Versatility Versus 2-Phenyl or 2-Hydroxy Analogues

The 2-benzyloxy substituent on the target compound functions as a masked phenol (O-benzyl ether), enabling selective deprotection via catalytic hydrogenolysis (H₂, Pd/C) to reveal a 2-hydroxy-1,8-naphthyridine . This is orthogonal to the 7-chloro substituent, which survives hydrogenolysis conditions. The 2-hydroxy group can then serve as a handle for O-alkylation, O-acylation, sulfonylation, or conversion to a triflate for cross-coupling chemistry. In contrast, 2-phenyl-1,8-naphthyridine derivatives (as in the Ferrarini A1 antagonist series) are terminal at the 2-position—the phenyl group cannot be removed or further elaborated [1]. The 2-methoxy or 2-ethoxy analogues offer deprotection only under harsh acidic conditions (BBr₃ or HBr), which may compromise the acid-sensitive 1,8-naphthyridine core. The benzyl group thus provides the mildest and most selective deprotection option among phenol protecting groups available for this scaffold.

Protecting group strategy Orthogonal deprotection Naphthyridine functionalization

2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine – Evidence-Backed Application Scenarios for Procurement Decision-Making


Dopamine D2 Receptor-Targeted CNS Drug Discovery: Synthesis of Naphthyridinone and Pyrimidinone Libraries for Schizophrenia

This compound serves as a key intermediate for constructing [1,8]naphthyridin-2-one derivatives that bind dopamine D2 receptors, as documented in Pfizer patent US20050043309 [1]. The 4-methyl group enables regioselective functionalization via deprotonation chemistry (validated by Van der Plas NMR studies), while the 7-chloro substituent can be retained or displaced in subsequent steps. The benzyloxy group at C2 can be cleaved to reveal a hydroxyl handle for O-functionalization or left intact as a lipophilic moiety. Downstream compounds from this patent family include PF-00217830, an aryl piperazine naphthyridinone advanced as a D2 partial agonist for schizophrenia and bipolar disorder [2]. Research groups pursuing biased D2 ligands or D2/D3 subtype-selective scaffolds will find this intermediate provides direct synthetic entry into a clinically precedented chemotype.

Adenosine A1 Receptor Antagonist Development: Leveraging the 7-Chloro Pharmacophore for Subtype-Selective Probe Design

The 7-chloro-1,8-naphthyridine motif has been quantitatively established as the optimal substituent for achieving sub-nanomolar A1 adenosine receptor affinity (Ki = 0.15 nM) with exceptional A2A/A1 (670-fold) and A3/A1 (14,000-fold) selectivity in the Ferrarini et al. series [1]. While the Ferrarini compounds bear a 2-phenyl group, the 2-benzyloxy group on the target compound provides a synthetic opportunity: after hydrogenolytic deprotection to 2-OH, the resulting 2-hydroxy-7-chloro-4-methyl-1,8-naphthyridine can be O-alkylated with diverse electrophiles to explore SAR at a position that was invariant (phenyl) in the original study. This creates a new chemical space for A1 antagonist optimization that is inaccessible from the commercially available 2-phenyl-7-chloro-4-hydroxy congener (CAS 286411-09-4).

Orthogonal Protection Strategy for Multi-Step 1,8-Naphthyridine Library Synthesis

The combination of three orthogonally addressable substituents—benzyloxy (cleavable by hydrogenolysis), chloro (displaceable by nucleophilic aromatic substitution or cross-coupling), and methyl (deprotonatable for lateral functionalization)—makes this compound a uniquely versatile hub intermediate for diversity-oriented synthesis [1]. Each substituent can be manipulated independently: the 7-chloro group can undergo Suzuki-Miyaura, Buchwald-Hartwig, or SNAr reactions; the 4-methyl group can be deprotonated (LDA or KNH₂) and quenched with electrophiles; and the 2-benzyloxy group can be deprotected to reveal a hydroxyl for further derivatization or left intact. This triple orthogonality is not available in any single positional isomer or regioisomer on the commercial market, making this compound the preferred starting material for research groups seeking maximal scaffold diversification from a single intermediate [2].

Chemical Biology Probe Synthesis: 1,8-Naphthyridine-Based Fluorescent Ligand and Affinity Label Development

1,8-Naphthyridine derivatives have been successfully developed as fluorescent probes for adenosine A1 receptors: Ferrarini and colleagues subsequently reported 4-[6-(dansylamino)hexylamino]-7-methyl-2-phenyl-1,8-naphthyridine as a fluorescent ligand for A1 receptor visualization [1]. The target compound's 7-chloro substituent provides a chemical handle for introducing fluorophore-, biotin-, or photoaffinity-labeled linkers via nucleophilic displacement, while the 2-benzyloxy group offers a secondary functionalization point after deprotection. The 4-methyl group can be exploited for tritium or carbon-14 labeling via deprotonation/quench with labeled electrophiles. This multi-point functionalization capacity makes the compound suitable for generating tool compounds for target engagement studies, competitive binding assays, and receptor localization experiments that require a single, well-characterized intermediate as the diversification origin.

Quote Request

Request a Quote for 2-(Benzyloxy)-7-chloro-4-methyl-1,8-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.